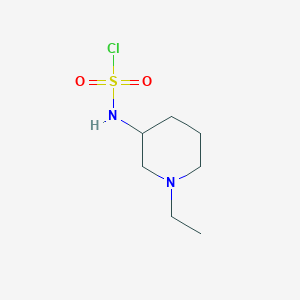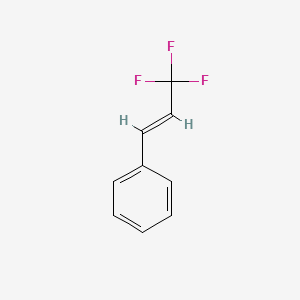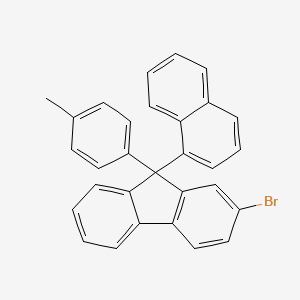
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the iodomethyl and trifluoromethyl groups in this compound makes it particularly interesting for various chemical applications due to their unique electronic and steric properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of thiadiazole precursors using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require the use of solvents like acetone or acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one on a larger scale .
化学反应分析
Types of Reactions
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols or thioethers.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, amines, and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions . Reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, and thioethers, depending on the specific reaction conditions and reagents used .
科学研究应用
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with molecular targets through its iodomethyl and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals interactions, and covalent bonding with target molecules . The pathways involved in these interactions depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
- 3-(Bromomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
- 3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
- 3-(Fluoromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
Uniqueness
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is unique due to the presence of the iodomethyl group, which provides distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate for the synthesis of more complex molecules .
属性
CAS 编号 |
88976-84-5 |
|---|---|
分子式 |
C4H2F3IN2OS |
分子量 |
310.04 g/mol |
IUPAC 名称 |
3-(iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C4H2F3IN2OS/c5-4(6,7)2-9-10(1-8)3(11)12-2/h1H2 |
InChI 键 |
MLSXBPDARHQXEH-UHFFFAOYSA-N |
规范 SMILES |
C(N1C(=O)SC(=N1)C(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)


![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)

![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)

![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)


![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
